Isocil

描述

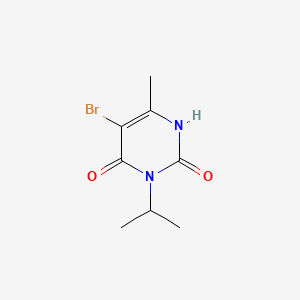

Structure

2D Structure

3D Structure

属性

CAS 编号 |

314-42-1 |

|---|---|

分子式 |

C8H11BrN2O2 |

分子量 |

247.09 g/mol |

IUPAC 名称 |

5-bromo-6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C8H11BrN2O2/c1-4(2)11-7(12)6(9)5(3)10-8(11)13/h4H,1-3H3,(H,10,13) |

InChI 键 |

PSYBGEADHLUXCS-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C(=O)N(C(=O)N1)C(C)C)Br |

外观 |

Solid powder |

熔点 |

158.5 °C |

其他CAS编号 |

314-42-1 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Isocil; Herbicide 82; Hyvar; |

产品来源 |

United States |

Foundational & Exploratory

Isocil Herbicide: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocil, a substituted uracil (B121893) herbicide, effectively controls a broad spectrum of weeds by targeting a fundamental process in plant physiology: photosynthesis. This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound. It details its inhibitory effects on photosynthetic electron transport, specifies its binding site within Photosystem II, and presents relevant quantitative data and experimental protocols. Furthermore, this document elucidates the biochemical cascade leading to plant death and discusses the mechanisms of resistance. Visual diagrams are provided to illustrate key pathways and experimental workflows, offering a comprehensive resource for researchers in weed science and herbicide development.

Introduction

This compound (5-bromo-3-isopropyl-6-methyluracil) is a member of the uracil chemical family and is classified under the WSSA (Weed Science Society of America) Group 5 herbicides.[1][2] These herbicides are known to be potent inhibitors of photosynthesis.[3][4][5] The phytotoxic symptoms induced by this compound, such as chlorosis followed by necrosis, are characteristic of herbicides that interfere with the photosynthetic apparatus. This guide will dissect the precise molecular interactions and subsequent physiological consequences of this compound application in susceptible plants.

Core Mechanism of Action: Inhibition of Photosystem II

The primary mode of action of this compound is the inhibition of photosynthesis. Specifically, it disrupts the light-dependent reactions by targeting Photosystem II (PSII), a key protein complex embedded in the thylakoid membranes of chloroplasts.

The Photosynthetic Electron Transport Chain

Under normal conditions, PSII utilizes light energy to split water molecules, releasing electrons, protons, and oxygen. These electrons are passed along an electron transport chain (ETC) to Photosystem I (PSI), generating a proton gradient that drives the synthesis of ATP and ultimately reduces NADP+ to NADPH. Both ATP and NADPH are essential for the fixation of carbon dioxide in the Calvin cycle.

This compound's Target: The D1 Protein and the QB Binding Site

This compound and other Group 5 herbicides act by binding to the D1 protein, a core subunit of the PSII reaction center. More specifically, they occupy the QB-binding niche on the D1 protein. This binding site is normally occupied by plastoquinone (B1678516) (PQ), a mobile electron carrier. By competitively binding to this site, this compound blocks the transfer of electrons from the primary quinone acceptor, QA, to QB. Molecular docking studies with similar PSII-inhibiting herbicides have shown that interactions, such as hydrogen bonding with amino acid residues like histidine-215 (His215) within the QB binding pocket, are crucial for their inhibitory activity.

The blockage of electron flow from QA to QB has two major consequences:

-

Cessation of ATP and NADPH Production: The interruption of the electron transport chain halts the production of ATP and NADPH, which are vital for carbon fixation and the synthesis of carbohydrates. This effectively starves the plant.

-

Oxidative Stress: The blockage of electron transfer leads to the accumulation of highly energetic, reduced molecules and the formation of reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals. These ROS cause rapid lipid peroxidation, leading to the destruction of cell membranes and ultimately, cell death. This process of rapid cellular damage often kills the plant before starvation occurs.

The following diagram illustrates the photosynthetic electron transport chain and the site of inhibition by this compound.

Caption: Inhibition of Photosynthetic Electron Transport by this compound.

Quantitative Data

The inhibitory potency of this compound on photosynthesis has been quantified in various studies. A key parameter is the I50 value, which represents the concentration of the inhibitor required to cause 50% inhibition of a specific biological process.

| Herbicide | Assay | Plant/System | I50 Value (M) | Reference |

| This compound | Hill Reaction Inhibition | Isolated Chloroplasts | 2.7 x 10-6 | |

| Diuron | DPIP Photoreduction | Pea Thylakoids | 7-8 x 10-8 | |

| Terbuthylazine | DPIP Photoreduction | Pea Thylakoids | ~1 x 10-7 | |

| Metribuzin | DPIP Photoreduction | Pea Thylakoids | ~2 x 10-7 |

Note: Data for other PSII inhibitors are provided for comparison of binding affinities.

Experimental Protocols

The primary method for demonstrating the mechanism of action of this compound is the Hill reaction assay, which measures the rate of photoreduction of an artificial electron acceptor by isolated chloroplasts.

Isolation of Chloroplasts

Objective: To isolate functional chloroplasts from plant tissue.

Materials:

-

Fresh spinach leaves

-

Ice-cold grinding buffer (e.g., Tris-NaCl buffer, or a phosphate (B84403) buffer containing sucrose (B13894) and KCl)

-

Chilled mortar and pestle or blender

-

Cheesecloth

-

Chilled centrifuge tubes

-

Refrigerated centrifuge

Protocol:

-

Weigh approximately 10-15 grams of fresh spinach leaves, with midribs removed.

-

Cut the leaves into small pieces and place them in a chilled mortar or blender.

-

Add approximately 30 mL of ice-cold grinding buffer.

-

Grind the leaves vigorously for 1-2 minutes to create a homogenate.

-

Filter the homogenate through several layers of cheesecloth into a chilled centrifuge tube.

-

Centrifuge the filtrate at a low speed (e.g., 200 x g) for 1-2 minutes to pellet cell debris.

-

Carefully decant the supernatant into a clean, chilled centrifuge tube.

-

Centrifuge the supernatant at a higher speed (e.g., 1000-1300 x g) for 5-10 minutes to pellet the chloroplasts.

-

Discard the supernatant and resuspend the chloroplast pellet in a small volume of ice-cold buffer. This is the chloroplast suspension. Keep it on ice at all times.

Hill Reaction Assay

Objective: To measure the inhibitory effect of this compound on the rate of photosynthetic electron transport.

Materials:

-

Isolated chloroplast suspension

-

Assay buffer

-

DCPIP (2,6-dichlorophenolindophenol) solution (an artificial electron acceptor that is blue when oxidized and colorless when reduced)

-

This compound solutions of varying concentrations

-

Spectrophotometer

-

Cuvettes

-

Light source

-

Water bath to maintain constant temperature

Protocol:

-

Set up a series of test tubes or cuvettes for different this compound concentrations, a positive control (no this compound), and a blank (no chloroplasts).

-

To each tube, add the assay buffer and the DCPIP solution.

-

Add the corresponding concentration of this compound to the treatment tubes.

-

Equilibrate the tubes to the desired temperature in a water bath.

-

To initiate the reaction, add a small aliquot of the chloroplast suspension to each tube (except the blank), mix quickly, and immediately take an initial absorbance reading at 600-620 nm (the absorbance maximum of oxidized DCPIP). This is the time-zero reading.

-

Place the tubes in front of a bright light source.

-

Take absorbance readings at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 10-15 minutes).

-

The rate of the Hill reaction is determined by the decrease in absorbance over time as DCPIP is reduced.

-

Plot the rate of reaction against the concentration of this compound to determine the I50 value.

The following diagram outlines the workflow for the Hill Reaction Assay.

Caption: Experimental Workflow for the Hill Reaction Assay.

Mechanisms of Resistance

Herbicide resistance is the inherited ability of a plant to survive a herbicide application that would normally be lethal. For PSII inhibitors like this compound, the primary mechanism of resistance is a target-site modification.

Target-Site Resistance

The most common mechanism of resistance to Group 5 herbicides involves a mutation in the psbA gene, which codes for the D1 protein. This mutation results in an amino acid substitution in the D1 protein, altering the conformation of the QB-binding pocket. This change reduces the binding affinity of the herbicide to the D1 protein, while still allowing plastoquinone to bind and function, thus rendering the plant resistant.

Non-Target-Site Resistance

While less common for this group of herbicides, non-target-site resistance mechanisms can also occur. These may include enhanced metabolic detoxification of the herbicide, where the plant produces enzymes that break down the herbicide into non-toxic compounds before it can reach its target site.

The logical relationship of resistance is depicted below.

Caption: Target-Site Resistance to this compound.

Conclusion

This compound is a potent herbicide that acts by inhibiting photosynthesis at the level of Photosystem II. Its specific binding to the QB site on the D1 protein disrupts the photosynthetic electron transport chain, leading to a cessation of energy production and the generation of damaging reactive oxygen species. Understanding this detailed mechanism of action is critical for the effective use of this compound in weed management programs and for the development of new herbicides that can overcome existing resistance issues. The experimental protocols and data presented in this guide provide a framework for further research into the biochemical and physiological effects of uracil herbicides.

References

- 1. Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards | UC Weed Science (weed control, management, ecology, and minutia) [ucanr.edu]

- 2. cottoninc.com [cottoninc.com]

- 3. ableweb.org [ableweb.org]

- 4. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study [mdpi.com]

- 5. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

An In-depth Technical Guide to Isocil: Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocil is a chemical compound that has been primarily identified and utilized as a herbicide. It belongs to the uracil (B121893) family of herbicides, which are known for their effectiveness in controlling a broad spectrum of weeds. The name "this compound" is also associated with a commercial preservative blend, creating a point of potential confusion. This guide will focus on the herbicidal compound, providing a comprehensive overview of its chemical structure, properties, synthesis, and analytical methodologies. A brief clarification of the preservative mixture is also provided.

Chemical Identity and Properties of this compound (Herbicide)

This compound, in the context of a herbicidal agent, is chemically known as 5-bromo-3-isopropyl-6-methylpyrimidine-2,4(1H,3H)-dione.[1][2] It is a synthetic organohalogen compound and a member of the pyrimidine (B1678525) class of molecules.[2]

Chemical Structure

The core of the this compound molecule is a pyrimidine-2,4-dione ring, also known as a uracil ring. This ring is substituted with a bromine atom at the 5-position, a methyl group at the 6-position, and an isopropyl group at the 3-position.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 5-bromo-3-isopropyl-6-methylpyrimidine-2,4(1H,3H)-dione | [1] |

| CAS Number | 314-42-1 | [1] |

| Molecular Formula | C₈H₁₁BrN₂O₂ | |

| Molecular Weight | 247.09 g/mol | |

| Appearance | Crystalline solid | |

| Melting Point | 158-159 °C | |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and acetone. | |

| SMILES | CC1=C(C(=O)N(C(=O)N1)C(C)C)Br | |

| InChIKey | PSYBGEADHLUXCS-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound typically involves the bromination of a 3-isopropyl-6-methyluracil precursor. The general synthetic approach is outlined below.

Experimental Protocol: Synthesis of 5-bromo-3-isopropyl-6-methyluracil

This protocol is a representative method based on general procedures for the synthesis of 5-bromouracil (B15302) derivatives.

Materials:

-

3-isopropyl-6-methyluracil

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

Sodium thiosulfate (B1220275) solution (aqueous)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Büchner funnel and filter paper

Procedure:

-

Dissolution: Dissolve 3-isopropyl-6-methyluracil in a minimal amount of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with continuous stirring.

-

Bromination: Slowly add a stoichiometric equivalent of bromine (dissolved in a small amount of glacial acetic acid) to the cooled solution using a dropping funnel. The addition should be dropwise to control the reaction temperature and prevent excessive fuming.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Quenching: Carefully pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench any unreacted bromine.

-

Precipitation and Filtration: The product, 5-bromo-3-isopropyl-6-methyluracil, will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected solid with cold water to remove any remaining impurities and then dry it under vacuum.

-

Recrystallization: For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.

Caption: A simplified workflow for the synthesis of this compound.

Mechanism of Action and Biological Activity

This compound, like other uracil herbicides, is believed to act as an inhibitor of photosynthesis.

Inhibition of Photosystem II

The primary mode of action for uracil herbicides is the inhibition of the Hill reaction in photosystem II (PSII) of the photosynthetic electron transport chain. By binding to the D1 protein of the PSII complex, this compound blocks the binding of plastoquinone, thereby interrupting the electron flow and halting the production of ATP and NADPH necessary for carbon fixation.

Caption: this compound's inhibitory effect on Photosystem II.

Quantitative Herbicidal Activity

| Weed Species | Common Name | Typical IC₅₀ (µM) for Uracil Herbicides |

| Amaranthus retroflexus | Redroot Pigweed | 0.1 - 1.0 |

| Chenopodium album | Lamb's Quarters | 0.5 - 5.0 |

| Setaria viridis | Green Foxtail | 1.0 - 10.0 |

| Echinochloa crus-galli | Barnyardgrass | 5.0 - 25.0 |

Note: IC₅₀ values are representative and can vary based on specific experimental conditions.

Analytical Methods for this compound Detection

The detection and quantification of this compound residues in environmental and biological samples are crucial for monitoring and regulatory purposes. High-performance liquid chromatography (HPLC) is a commonly employed technique.

Experimental Protocol: HPLC Analysis of this compound

Instrumentation and Columns:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

-

C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Mobile Phase and Gradient:

-

A gradient of acetonitrile (B52724) and water (acidified with 0.1% formic acid) is typically used.

-

A representative gradient could be: 0-2 min, 30% acetonitrile; 2-15 min, 30-90% acetonitrile; 15-20 min, 90% acetonitrile; 20-22 min, 90-30% acetonitrile; 22-25 min, 30% acetonitrile.

Sample Preparation (for soil samples):

-

Extraction: Extract a known weight of the soil sample with a suitable organic solvent like acetonitrile or methanol (B129727) using sonication or shaking.

-

Centrifugation: Centrifuge the extract to separate the solid particles.

-

Solid-Phase Extraction (SPE): Pass the supernatant through an SPE cartridge (e.g., C18) to clean up the sample and concentrate the analyte.

-

Elution: Elute the this compound from the SPE cartridge with a small volume of a suitable solvent.

-

Analysis: Inject the cleaned-up sample into the HPLC system.

Detection:

-

UV detection at a wavelength of approximately 280 nm.

Caption: A typical workflow for the HPLC analysis of this compound.

Clarification: this compound as a Preservative Blend

It is important to note that the trade name "this compound" is also used for a line of preservative products, such as this compound™ PC and this compound™ RW-1.5. These are not single chemical entities but are aqueous solutions containing a combination of Methylisothiazolinone (MIT) and Methylchloroisothiazolinone (CMIT) . These preservatives exhibit broad-spectrum antimicrobial activity and are used in various cosmetic, personal care, and industrial applications to prevent microbial growth.

The chemical structures of MIT and CMIT are distinct from the herbicidal this compound.

Conclusion

This compound (5-bromo-3-isopropyl-6-methylpyrimidine-2,4(1H,3H)-dione) is a uracil-based herbicide with a well-defined chemical structure and a mechanism of action centered on the inhibition of photosynthesis. This guide has provided a detailed overview of its chemical properties, a representative synthetic protocol, its mode of action, and a standard analytical method for its detection. The distinction between the herbicidal compound and the preservative blend also marketed under the name "this compound" is a critical point for researchers and professionals in the chemical and pharmaceutical sciences to avoid ambiguity. Further research into the specific quantitative efficacy and environmental fate of the herbicidal this compound would be beneficial for a more complete understanding of this compound.

References

Isocil as a Photosystem II Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocil, a substituted uracil (B121893) herbicide, is a potent inhibitor of Photosystem II (PSII), the water-plastoquinone oxidoreductase complex in oxygenic photosynthesis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the D1 protein of the PSII reaction center. This guide synthesizes quantitative data on the inhibitory effects of this compound and related uracil-class herbicides, presenting them in a comparative format. Furthermore, it offers detailed protocols for key experimental assays essential for characterizing PSII inhibitors, including thylakoid membrane isolation, Hill reaction assays, chlorophyll (B73375) a fluorescence measurements, and thermoluminescence. Visualizations of the inhibitory pathway and experimental workflows are provided to facilitate a deeper understanding of the subject matter. This document is intended to serve as a valuable resource for researchers in academia and industry engaged in the study of photosynthesis, herbicide development, and drug discovery targeting similar mechanisms.

Introduction to Photosystem II and Herbicide Inhibition

Photosystem II is a multi-subunit protein complex embedded in the thylakoid membranes of chloroplasts in plants, algae, and cyanobacteria. Its primary function is to capture light energy to drive the oxidation of water, releasing electrons, protons, and molecular oxygen. These electrons are then transferred through a series of redox cofactors to plastoquinone (B1678516), initiating the photosynthetic electron transport chain that ultimately leads to the production of ATP and NADPH.

The D1 protein is a core component of the PSII reaction center and contains the binding site for the secondary quinone acceptor, QB. Many classes of herbicides, including the uracils to which this compound belongs, act by competitively inhibiting the binding of plastoquinone to the QB site on the D1 protein.[1][2] This blockage of electron flow from the primary quinone acceptor, QA, to QB effectively halts photosynthesis, leading to the generation of reactive oxygen species and subsequent cellular damage, ultimately causing plant death.[1][3]

Mechanism of Action of this compound

This compound, and other uracil-based herbicides, function by binding to a specific niche on the D1 protein, thereby preventing the binding of plastoquinone. This action interrupts the electron flow between QA and QB. The consequence of this blockage is a rapid buildup of highly energized chlorophyll molecules and the formation of triplet chlorophyll, which can react with molecular oxygen to produce singlet oxygen, a highly destructive reactive oxygen species. This leads to lipid peroxidation, membrane damage, and ultimately, cell death.

Quantitative Data on PSII Inhibition

The potency of PSII inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the rate of a biological process by 50%. The following tables summarize the reported IC50 values for various uracil herbicides and other well-known PSII inhibitors for comparison.

Table 1: IC50 Values for Uracil-Class Herbicides on Photosystem II

| Herbicide | IC | Test System |

| Terbacil | Varies with conditions | Alfalfa |

| Bromacil | Varies with conditions | General Photosynthesis Inhibition |

| This compound | Data not readily available |

Note: Specific IC50 values for this compound are not widely reported in publicly available literature. However, its mechanism of action is consistent with other uracil herbicides.

Table 2: Comparative IC50 Values of Other Common PSII Inhibitors

| Herbicide | Chemical Class | IC | Test System | Reference |

| Diuron (DCMU) | Phenylurea | 7.0 - 8.0 x 10⁻⁸ | Isolated pea thylakoid membranes | |

| Atrazine | Triazine | 1.0 - 2.0 x 10⁻⁷ | Isolated pea thylakoid membranes | |

| Hexazinone | Triazine | 2.5 - 11.0 x 10⁻⁸ | Tropical benthic microalgae | |

| Buthidazole | Thiadiazole | ~ 5.0 x 10⁻⁷ | Isolated spinach chloroplasts |

Experimental Protocols

Isolation of Thylakoid Membranes from Spinach

This protocol describes the isolation of active thylakoid membranes from fresh spinach leaves, which can then be used in subsequent assays.

Materials:

-

Fresh spinach leaves

-

Grinding buffer (0.4 M sucrose, 50 mM HEPES-KOH pH 7.5, 10 mM NaCl, 2 mM MgCl

2) -

Wash buffer (50 mM HEPES-KOH pH 7.5, 10 mM NaCl, 2 mM MgCl

2) -

Resuspension buffer (Wash buffer with 20% glycerol)

-

Blender, cheesecloth, centrifuge, and refrigerated tubes

Procedure:

-

Wash and de-vein approximately 20 g of fresh spinach leaves.

-

Homogenize the leaves in 100 mL of ice-cold grinding buffer using a blender with short bursts.

-

Filter the homogenate through eight layers of cheesecloth into a chilled beaker.

-

Transfer the filtrate to centrifuge tubes and centrifuge at 1,000 x g for 10 minutes at 4°C.

-

Discard the supernatant and gently resuspend the pellet in 10 mL of ice-cold wash buffer.

-

Centrifuge at 3,000 x g for 10 minutes at 4°C.

-

Discard the supernatant and resuspend the pellet in a minimal volume (1-2 mL) of resuspension buffer.

-

Determine the chlorophyll concentration spectrophotometrically.

-

Store the thylakoid suspension at -80°C for future use.

Hill Reaction Assay for Measuring Electron Transport

The Hill reaction assay measures the rate of photosynthetic electron transport by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP).

Materials:

-

Isolated thylakoid membranes

-

Reaction buffer (50 mM phosphate (B84403) buffer pH 6.8, 100 mM sorbitol, 10 mM KCl, 5 mM MgCl

2) -

DCPIP solution (0.1 mM)

-

This compound solutions of varying concentrations

-

Spectrophotometer, cuvettes, light source

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and isolated thylakoids (final chlorophyll concentration of 10-15 µg/mL).

-

Add different concentrations of this compound to the respective test cuvettes. Include a control with no inhibitor.

-

Add DCPIP solution to each cuvette.

-

Measure the initial absorbance at 600 nm in the dark.

-

Expose the cuvettes to a light source and record the decrease in absorbance at 600 nm over time as DCPIP is reduced and becomes colorless.

-

Calculate the rate of DCPIP reduction for each this compound concentration.

-

Plot the rate of inhibition versus the logarithm of the this compound concentration to determine the IC

50value.

Chlorophyll a Fluorescence Measurement

Chlorophyll fluorescence is a non-invasive technique used to assess the efficiency of PSII photochemistry. Inhibition of electron transport by this compound leads to an increase in chlorophyll fluorescence yield.

Materials:

-

Intact leaves or isolated thylakoids

-

Pulse Amplitude Modulation (PAM) fluorometer

-

This compound solutions of varying concentrations

Procedure:

-

Dark-adapt the plant material for at least 20-30 minutes.

-

For intact leaves, treat with different concentrations of this compound. For isolated thylakoids, add this compound directly to the suspension.

-

Measure the minimal fluorescence (F

o) by applying a weak measuring light. -

Apply a saturating pulse of light to measure the maximal fluorescence (F

m). -

Calculate the maximum quantum yield of PSII (F

v/Fm), where Fv= Fm- Fo. -

For light-adapted samples, the effective quantum yield of PSII (Φ

PSII) can be determined. -

Plot the decrease in F

v/Fmor ΦPSIIagainst the this compound concentration to determine the inhibitory effect.

Thermoluminescence Assay

Thermoluminescence (TL) is a technique that measures the light emitted from a sample upon heating after it has been exposed to light at a low temperature. The resulting "glow curve" provides information about the charge recombination pathways in PSII. The presence of PSII inhibitors like this compound alters the TL bands.

Materials:

-

Isolated thylakoid membranes

-

Thermoluminescence apparatus

-

This compound solutions

-

Cryogenic equipment (liquid nitrogen)

Procedure:

-

Incubate thylakoid samples with or without this compound in the dark.

-

Cool the samples to a low temperature (e.g., -80°C).

-

Excite the sample with a saturating flash of light to induce charge separation.

-

Heat the sample at a constant rate (e.g., 0.5°C/s) up to a high temperature (e.g., 80°C).

-

Record the light emission as a function of temperature to generate a glow curve.

-

In the presence of this compound, the B-band (originating from S

2/3QB- recombination) is typically replaced by the Q-band (from S2QA- recombination) at a lower temperature.

Conclusion

This compound is an effective inhibitor of Photosystem II, belonging to the uracil class of herbicides. Its mode of action involves the competitive inhibition of plastoquinone binding at the QB site on the D1 protein, leading to a blockage of the photosynthetic electron transport chain. This guide has provided a detailed overview of this mechanism, comparative quantitative data for related inhibitors, and comprehensive protocols for the key experimental techniques used to study such compounds. The provided information and methodologies will be a valuable asset for researchers and professionals working in the fields of plant science, herbicide development, and related areas of drug discovery. Further research to determine the precise IC50 value of this compound and to explore its binding interactions through structural biology would provide even greater insight into its inhibitory properties.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocil, a substituted uracil (B121893) herbicide, effectively controls a broad spectrum of weeds by targeting a critical process in plant physiology: photosynthesis. This technical guide delves into the core mechanism of this compound's action, identifying its primary molecular target and elucidating the subsequent physiological and biochemical ramifications. This document provides a comprehensive overview for researchers and professionals engaged in herbicide development, plant physiology, and molecular biology. We will explore the experimental protocols used to determine this compound's target site, present quantitative data on its inhibitory effects, and visualize the downstream signaling pathways triggered by its activity.

Introduction

This compound is a member of the uracil family of herbicides, which are known for their potent inhibitory effects on plant growth. These herbicides are readily absorbed by the roots and translocated through the xylem to the leaves, where they exert their primary phytotoxic effects. The visible symptoms of this compound application, such as chlorosis followed by necrosis, are indicative of a disruption in the photosynthetic machinery. Understanding the precise molecular target of this compound is crucial for developing more effective and selective herbicides and for managing herbicide resistance.

The Primary Target Site of this compound: Photosystem II

The primary molecular target of this compound in plants is the D1 protein , a core component of the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[1][2] this compound acts as a potent inhibitor of photosynthetic electron transport.[1][2]

Mechanism of Action

This compound functions by binding to a specific niche on the D1 protein, the same binding site as the native plastoquinone (B1678516) (PQ) molecule, specifically the QB site.[3] This competitive binding displaces the PQ molecule, thereby blocking the electron flow from the primary quinone acceptor, QA, to QB. The interruption of this electron transport chain has two major immediate consequences:

-

Inhibition of ATP and NADPH Synthesis: The blockage of electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is essential for ATP synthesis. Consequently, the production of NADPH, the primary reducing agent for carbon fixation, is also halted.

-

Generation of Reactive Oxygen Species (ROS): The stalled electron transport chain leads to the accumulation of highly energetic, reduced molecules within PSII. This energy is transferred to molecular oxygen, resulting in the formation of reactive oxygen species (ROS), such as singlet oxygen (1O2) and superoxide (B77818) radicals (O2•−).

The combination of energy deprivation and severe oxidative stress ultimately leads to lipid peroxidation, membrane damage, chlorophyll (B73375) degradation, and cell death, manifesting as the observed chlorosis and necrosis.

Quantitative Analysis of this compound's Inhibitory Activity

Table 1: Comparative IC50 Values of Various Photosystem II Inhibiting Herbicides

| Herbicide Class | Herbicide Example | Plant Species/System | IC50 (µM) |

| Triazine | Atrazine | Pisum sativum (Pea) Thylakoids | ~0.06 |

| Phenylurea | Diuron | Pisum sativum (Pea) Thylakoids | ~0.02 |

| Benzothiadiazole | Bentazon | Pisum sativum (Pea) Thylakoids | ~5.0 |

| Uracil | Terbacil | Lemna gibba (Duckweed) | ~0.1 |

Note: These values are indicative and can vary based on experimental conditions.

Experimental Protocols for Determining the Target and Inhibitory Potency of this compound

Several established experimental protocols can be employed to confirm the D1 protein of PSII as the primary target of this compound and to quantify its inhibitory activity.

Chlorophyll a Fluorescence Induction (OJIP) Assay

This non-invasive technique is highly sensitive for detecting alterations in PSII photochemistry. The OJIP transient, a polyphasic rise in chlorophyll fluorescence upon illumination of a dark-adapted leaf, provides detailed information about the flow of electrons through PSII.

Detailed Methodology:

-

Plant Material and Treatment: Grow plants (e.g., Arabidopsis thaliana, pea, or spinach) under controlled conditions. Apply a range of this compound concentrations to the soil or as a foliar spray. Include a control group treated with a mock solution.

-

Dark Adaptation: Before measurement, dark-adapt the leaves for at least 20-30 minutes to ensure all reaction centers are in an open state.

-

Fluorescence Measurement: Use a plant efficiency analyzer (e.g., a Handy PEA or similar fluorometer) to record the fluorescence transient from 50 µs to 1 s.

-

Data Analysis: The OJIP curve is analyzed to extract several parameters. A key indicator of PSII inhibition is an increase in the initial fluorescence (F0) and a rapid rise to the J-step, indicating a block in electron transport from QA to QB.

-

IC50 Determination: Measure the maximal quantum yield of PSII (Fv/Fm = (Fm-F0)/Fm) at different this compound concentrations. The IC50 value is the concentration of this compound that causes a 50% reduction in Fv/Fm compared to the control.

2,6-Dichlorophenolindophenol (DPIP) Photoreduction Assay

This spectrophotometric assay measures the rate of electron transport from water to an artificial electron acceptor, DPIP. Inhibition of PSII by this compound will decrease the rate of DPIP reduction.

Detailed Methodology:

-

Thylakoid Isolation: Isolate intact thylakoid membranes from control and this compound-treated plants. Homogenize leaf tissue in a chilled isolation buffer and purify the thylakoids through centrifugation.

-

Chlorophyll Quantification: Determine the chlorophyll concentration of the thylakoid suspension spectrophotometrically.

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, the thylakoid suspension, and the artificial electron acceptor DPIP.

-

This compound Treatment: Add a range of this compound concentrations to the reaction mixtures.

-

Spectrophotometric Measurement: Expose the samples to a light source and monitor the decrease in absorbance of DPIP at 600 nm over time. The reduction of blue DPIP to a colorless form is indicative of PSII activity.

-

IC50 Calculation: Calculate the rate of DPIP reduction for each this compound concentration. The IC50 is the concentration of this compound that inhibits the rate of DPIP reduction by 50% compared to the control.

Downstream Signaling Pathways

The inhibition of PSII by this compound and the subsequent production of ROS trigger a cascade of downstream signaling events, primarily related to oxidative stress.

Oxidative Stress Signaling

The accumulation of ROS in the chloroplasts initiates a cellular stress response. This includes:

-

Activation of Antioxidant Systems: Plants upregulate the expression and activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and ascorbate (B8700270) peroxidase (APX) to detoxify ROS.

-

Changes in Gene Expression: ROS can act as signaling molecules that modulate the expression of a wide range of genes involved in stress response, defense, and programmed cell death. Transcriptomic analyses of plants treated with PSII-inhibiting herbicides have revealed changes in the expression of genes related to photosynthesis, stress responses, and secondary metabolism.

-

Hormonal Crosstalk: Oxidative stress can interact with plant hormone signaling pathways, particularly those of abscisic acid (ABA), salicylic (B10762653) acid (SA), and jasmonic acid (JA), to coordinate a systemic stress response.

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound's herbicidal action in plants.

Experimental Workflow for IC50 Determination

Caption: Experimental workflow for determining the IC50 of this compound.

Conclusion

This compound's primary mode of action is the inhibition of photosynthetic electron transport through its binding to the D1 protein of Photosystem II. This targeted disruption leads to a cascade of events, including the cessation of energy production and the induction of severe oxidative stress, ultimately resulting in plant death. The experimental protocols outlined in this guide provide robust methods for quantifying the inhibitory potency of this compound and similar herbicides. A thorough understanding of this mechanism is paramount for the continued development of effective weed management strategies and for addressing the challenge of herbicide resistance in agriculture.

References

Isocil's Impact on Plant Physiology: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocil, a substituted uracil (B121893) herbicide, primarily functions as a potent inhibitor of photosynthesis in higher plants. Its mode of action centers on the disruption of the photosynthetic electron transport chain at Photosystem II (PSII). This guide provides a comprehensive technical overview of the physiological and biochemical effects of this compound on plants. It details the molecular mechanism of action, the subsequent impact on photosynthetic efficiency, the induction of oxidative stress, and the cellular signaling pathways activated in response to this compound-induced stress. This document synthesizes available data to serve as a resource for researchers in plant science, herbicide development, and related fields.

Mechanism of Action: Inhibition of Photosystem II

This compound's primary herbicidal activity stems from its ability to inhibit the Hill reaction within the chloroplasts.[1] The molecular target of this compound is the D1 protein, a core component of the Photosystem II (PSII) reaction center located in the thylakoid membranes.[1][2]

This compound acts as a competitive inhibitor, binding to the QB binding site on the D1 protein.[2] This binding site is normally occupied by plastoquinone (B1678516), a mobile electron carrier. By occupying this site, this compound effectively blocks the electron flow from the primary quinone acceptor (QA) to plastoquinone.[3] This interruption of the photosynthetic electron transport chain has several immediate consequences:

-

Inhibition of ATP and NADPH Synthesis: The blockage of electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. It also halts the reduction of NADP+ to NADPH.

-

Cessation of CO2 Fixation: Without the necessary ATP and NADPH, the Calvin cycle cannot proceed, leading to a halt in carbon dioxide fixation and carbohydrate production.

-

Generation of Reactive Oxygen Species (ROS): The blockage of electron transport leads to an over-reduced state of the photosynthetic electron transport chain, promoting the formation of highly reactive oxygen species (ROS), such as singlet oxygen (1O2) and superoxide (B77818) radicals (O2•−).

The initial symptoms of this compound phytotoxicity include chlorosis (yellowing) of the leaves, particularly at the margins and tips, followed by necrosis (tissue death). These symptoms are a direct result of the inhibition of photosynthesis and the subsequent oxidative damage.

Quantitative Effects on Photosynthesis

The inhibitory effect of this compound on photosynthesis can be quantified using various methods, including measuring the inhibition of the Hill reaction and analyzing chlorophyll (B73375) fluorescence.

Table 1: Inhibition of Hill Reaction by this compound

| Plant Species | Chloroplast Source | I50 Value (M) | Reference |

|---|

| Barley (Hordeum vulgare) | Isolated Chloroplasts | 2.7 x 10-6 | |

The reduction in photosynthetic efficiency can also be assessed by measuring chlorophyll fluorescence parameters. A decrease in the maximum quantum yield of PSII (Fv/Fm) is a sensitive indicator of photoinhibitory damage.

Table 2: Hypothetical Effect of this compound on Chlorophyll Fluorescence Parameters

| This compound Concentration (µM) | Fv/Fm | Photochemical Quenching (qP) | Non-Photochemical Quenching (NPQ) |

|---|---|---|---|

| 0 (Control) | 0.82 | 0.95 | 0.15 |

| 1 | 0.65 | 0.70 | 0.30 |

| 5 | 0.40 | 0.35 | 0.55 |

| 10 | 0.20 | 0.10 | 0.80 |

Note: This table presents hypothetical data for illustrative purposes, as specific quantitative data for this compound's effect on these parameters is not widely published.

Secondary Effect: Oxidative Stress

The disruption of the photosynthetic electron transport chain by this compound leads to the generation of ROS, which overwhelms the plant's antioxidant defense system, resulting in oxidative stress. This oxidative stress causes damage to cellular components, including lipids, proteins, and nucleic acids.

A key indicator of oxidative damage is lipid peroxidation, which can be quantified by measuring the accumulation of malondialdehyde (MDA), a breakdown product of polyunsaturated fatty acids. Another important marker of oxidative stress is the accumulation of hydrogen peroxide (H2O2).

Table 3: Hypothetical this compound-Induced Oxidative Stress Markers in Plant Leaves

| This compound Concentration (µM) | Malondialdehyde (MDA) Content (nmol/g FW) | Hydrogen Peroxide (H2O2) Content (µmol/g FW) |

|---|---|---|

| 0 (Control) | 15 | 1.2 |

| 1 | 35 | 2.8 |

| 5 | 70 | 5.5 |

| 10 | 120 | 9.0 |

Note: This table presents hypothetical data for illustrative purposes. FW denotes fresh weight.

In response to oxidative stress, plants activate their antioxidant defense systems, which include enzymes such as superoxide dismutase (SOD), catalase (CAT), and ascorbate (B8700270) peroxidase (APX). The activity of these enzymes is often upregulated upon exposure to herbicides like this compound.

Signaling Pathways

Plants have evolved intricate signaling networks to perceive and respond to stress, including the stress induced by PSII-inhibiting herbicides. The inhibition of PSII triggers retrograde signaling, where signals are transmitted from the chloroplast to the nucleus to modulate gene expression.

Singlet Oxygen Signaling

Singlet oxygen (1O2), a highly reactive ROS produced as a byproduct of PSII photoinhibition, acts as a signaling molecule. The EXECUTER1 (EX1) and EXECUTER2 (EX2) proteins, located in the grana margins of the thylakoid membranes, are proposed to be sensors of 1O2. Upon sensing 1O2, EX1 is thought to initiate a signaling cascade that leads to programmed cell death and the expression of stress-responsive genes.

GENOMES UNCOUPLED (GUN) Pathway

The GENOMES UNCOUPLED (GUN) pathway is a key retrograde signaling pathway that communicates the developmental and functional state of the chloroplast to the nucleus. While traditionally associated with chloroplast biogenesis, there is evidence that this pathway is also involved in the response to herbicide-induced stress. Perturbations in the photosynthetic electron transport chain can lead to changes in the redox state of the plastoquinone pool, which is thought to be one of the signals that activates the GUN pathway. The central integrator of this pathway is the GUN1 protein.

Experimental Protocols

Hill Reaction Assay

This protocol describes the isolation of chloroplasts and the measurement of the Hill reaction using the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).

Materials:

-

Fresh spinach leaves

-

Ice-cold grinding buffer (0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl2, 0.1% BSA)

-

Ice-cold suspension buffer (0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6)

-

DCPIP solution (0.25 mM)

-

This compound stock solutions of varying concentrations

-

Spectrophotometer

Procedure:

-

Chloroplast Isolation:

-

Homogenize spinach leaves in ice-cold grinding buffer using a blender.

-

Filter the homogenate through several layers of cheesecloth.

-

Centrifuge the filtrate at 200 x g for 2 minutes to pellet debris.

-

Centrifuge the supernatant at 1000 x g for 7 minutes to pellet the chloroplasts.

-

Resuspend the chloroplast pellet in a small volume of ice-cold suspension buffer.

-

Determine the chlorophyll concentration of the chloroplast suspension.

-

-

Hill Reaction Measurement:

-

Prepare reaction mixtures containing suspension buffer, DCPIP solution, and different concentrations of this compound.

-

Add the chloroplast suspension to the reaction mixtures to a final chlorophyll concentration of 10-20 µg/mL.

-

Measure the initial absorbance of the reaction mixture at 600 nm (Ainitial).

-

Expose the reaction mixture to a strong light source.

-

Measure the absorbance at 600 nm at regular time intervals (e.g., every 30 seconds for 5 minutes).

-

The rate of the Hill reaction is determined by the rate of decrease in absorbance as DCPIP is reduced.

-

A control reaction without this compound should be run in parallel.

-

Measurement of Malondialdehyde (MDA)

This protocol describes the quantification of MDA content as an indicator of lipid peroxidation using the thiobarbituric acid (TBA) method.

Materials:

-

Plant tissue (this compound-treated and control)

-

0.1% Trichloroacetic acid (TCA)

-

20% TCA containing 0.5% Thiobarbituric acid (TBA)

-

Spectrophotometer

Procedure:

-

Homogenize fresh plant tissue in 0.1% TCA.

-

Centrifuge the homogenate at 10,000 x g for 10 minutes.

-

Take an aliquot of the supernatant and mix it with 20% TCA containing 0.5% TBA.

-

Heat the mixture at 95°C for 30 minutes.

-

Quickly cool the reaction mixture on ice.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Measure the absorbance of the supernatant at 532 nm and 600 nm (for correction of non-specific turbidity).

-

The concentration of MDA is calculated using its extinction coefficient.

Measurement of Hydrogen Peroxide (H2O2)

This protocol describes the quantification of H2O2 content using a potassium iodide (KI) method.

Materials:

-

Plant tissue (this compound-treated and control)

-

0.1% Trichloroacetic acid (TCA)

-

1 M Potassium iodide (KI)

-

10 mM Potassium phosphate (B84403) buffer (pH 7.0)

-

Spectrophotometer

Procedure:

-

Homogenize fresh plant tissue in 0.1% TCA in an ice bath.

-

Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

-

Take an aliquot of the supernatant and add it to a reaction mixture containing 10 mM potassium phosphate buffer (pH 7.0) and 1 M KI.

-

Incubate the reaction mixture in the dark for 1 hour.

-

Measure the absorbance of the mixture at 390 nm.

-

The H2O2 concentration is determined using a standard curve prepared with known concentrations of H2O2.

Conclusion

This compound is an effective herbicide that targets a fundamental process in plant physiology – photosynthesis. Its specific inhibition of Photosystem II provides a clear mechanism of action. The resulting blockage of electron transport not only halts energy production and carbon fixation but also induces significant oxidative stress, leading to cellular damage and plant death. Understanding the intricate details of this compound's interaction with the D1 protein, the quantitative impact on photosynthetic parameters, and the subsequent signaling cascades is crucial for developing more effective and selective herbicides and for engineering crops with enhanced tolerance. Further research is needed to generate more comprehensive quantitative data on this compound's effects across a wider range of plant species and to further elucidate the complex interplay of signaling pathways involved in the plant's response to this herbicidal stress.

References

An In-depth Technical Guide to the Mode of Action of Isocil as a Uracil Herbicide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isocil, a member of the uracil (B121893) chemical family, is a selective herbicide primarily targeting photosynthetic processes in susceptible plants. Its mode of action centers on the potent inhibition of Photosystem II (PSII), a critical component of the light-dependent reactions of photosynthesis. By disrupting the electron transport chain within PSII, this compound effectively halts the production of chemical energy (ATP) and reducing power (NADPH) necessary for carbon fixation and subsequent plant growth. This guide provides a detailed technical overview of the biochemical and physiological mechanisms underlying this compound's herbicidal activity, supported by quantitative data, experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Inhibition of Photosystem II

The primary herbicidal effect of this compound is achieved through the targeted disruption of photosynthetic electron transport at the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[1][2][3]

Binding Site and Electron Transport Blockade

This compound acts as a potent inhibitor of the Hill reaction, the light-driven transfer of electrons from water to an artificial electron acceptor by isolated chloroplasts.[1][2] This inhibition is a direct consequence of this compound binding to a specific site within the PSII complex. Uracil herbicides, including this compound, bind to the QB-binding niche on the D1 protein, a core component of the PSII reaction center. This binding site is also the target for other well-known PSII-inhibiting herbicides such as the triazines and ureas.

The binding of this compound to the D1 protein competitively displaces plastoquinone (B1678516) (QB), the native mobile electron carrier. This physically obstructs the flow of electrons from the primary quinone acceptor, QA, to QB. The blockage of this critical step in the electron transport chain has profound and cascading effects on the entire photosynthetic process.

Consequences of Electron Transport Inhibition

The cessation of electron flow from QA to QB leads to two primary consequences that contribute to the herbicidal effect:

-

Inhibition of ATP and NADPH Synthesis: The blockage prevents the establishment of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. Furthermore, the reduction of NADP+ to NADPH at the end of the electron transport chain is halted. Without ATP and NADPH, the Calvin cycle cannot fix CO2 into carbohydrates, leading to a cessation of growth.

-

Formation of Reactive Oxygen Species (ROS): The highly reduced state of QA promotes the formation of triplet chlorophyll (B73375) in the PSII reaction center. This excited chlorophyll can react with molecular oxygen (O2) to produce highly damaging reactive oxygen species (ROS), such as singlet oxygen (1O2) and superoxide (B77818) radicals (O2•−).

Secondary Phytotoxic Effects: Oxidative Stress

While the inhibition of photosynthesis leads to starvation, the rapid cell death observed in treated plants is largely attributed to the secondary effects of oxidative stress.

Generation of Reactive Oxygen Species (ROS)

The blockage of the electron transport chain by this compound leads to an over-reduced state of the photosynthetic apparatus. This high-energy state results in the transfer of excitation energy to molecular oxygen, generating ROS.

References

The Impact of Isocil on Plant Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocil, a substituted uracil (B121893) herbicide, exerts its primary phytotoxic effect through the potent inhibition of photosynthesis. By targeting Photosystem II (PSII), this compound disrupts the foundational energy-producing pathway in plants, leading to a cascade of metabolic disturbances and ultimately, cell death. This technical guide provides an in-depth analysis of this compound's mechanism of action, its direct impact on photosynthetic electron transport, and the subsequent far-reaching consequences on primary and secondary metabolic pathways. Detailed experimental protocols for assessing this compound's effects and diagrams illustrating the affected signaling pathways are included to support further research and development in this area.

Introduction

This compound, chemically known as 5-bromo-3-isopropyl-6-methyluracil, belongs to the uracil class of herbicides. Its mode of action is the inhibition of photosynthesis, a process vital for plant survival. Understanding the intricate details of how this compound disrupts plant metabolism is crucial for developing more effective and selective herbicides, as well as for engineering crop resistance. This document serves as a comprehensive resource, consolidating the current knowledge on this compound's impact on plant metabolic and signaling pathways.

Mechanism of Action: Inhibition of Photosystem II

The primary target of this compound is Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts. This compound acts as a potent inhibitor of the Hill reaction, which is the light-driven transfer of electrons from water to an artificial electron acceptor.

This compound functions by binding to the D1 protein of the PSII complex. This binding event physically blocks the binding of plastoquinone (B1678516) (PQ), the native mobile electron carrier.[1][2] The interruption of electron flow from PSII to the plastoquinone pool has two immediate and critical consequences:

-

Cessation of ATP and NADPH Production: The linear electron transport chain is halted, preventing the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. Furthermore, the reduction of NADP+ to NADPH by Photosystem I (PSI) is also inhibited. ATP and NADPH are the essential energy and reducing equivalents, respectively, required for carbon fixation and numerous other metabolic processes.

-

Generation of Reactive Oxygen Species (ROS): The blockage of electron transfer leads to an over-excited state of the PSII reaction center. This energy is transferred to molecular oxygen, resulting in the formation of highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide (B77818) radicals (O₂⁻).

The combined effect of energy depletion and oxidative stress leads to rapid cellular damage, including lipid peroxidation of membranes, protein degradation, and pigment bleaching, ultimately causing cell death.

Impact on Major Metabolic Pathways

The disruption of photosynthesis, the central hub of plant metabolism, has profound downstream effects on various interconnected metabolic pathways. Due to a lack of specific quantitative metabolomic data for this compound in the available literature, the following sections describe the expected qualitative changes based on its known mechanism of action.

Carbohydrate Metabolism

With the cessation of the Calvin-Benson cycle due to the lack of ATP and NADPH, the synthesis of carbohydrates (sugars and starch) is severely inhibited. This leads to a depletion of soluble sugars and starch reserves, effectively starving the plant of its primary energy source. While some studies on other types of herbicides (ALS inhibitors) have shown carbohydrate accumulation due to a decrease in sink strength, this is not the expected outcome for a potent photosynthetic inhibitor like this compound.

Amino Acid Metabolism

The biosynthesis of amino acids is an energy-intensive process that requires both ATP and carbon skeletons derived from photosynthesis. The inhibition of photosynthesis by this compound will, therefore, lead to a significant reduction in the synthesis of most amino acids. Furthermore, under severe energy deprivation, plants may initiate protein catabolism to remobilize amino acids as an alternative energy source, leading to complex changes in the free amino acid pool.

Nucleotide Metabolism

Nucleotide biosynthesis is also highly dependent on the energy and precursors supplied by photosynthesis. The lack of ATP will directly impact both purine (B94841) and pyrimidine (B1678525) synthesis. While specific data on this compound's effect on nucleotide pools is unavailable, it is anticipated that a general decrease in nucleotide triphosphates (ATP, GTP, CTP, UTP) would occur, hindering DNA replication, RNA synthesis, and other vital cellular processes.

Quantitative Data on this compound's Impact

While specific quantitative data on the metabolic perturbations caused by this compound are scarce in the public domain, the following table summarizes the known quantitative measure of its primary activity and the expected qualitative impact on downstream metabolic pathways.

| Parameter | Quantitative Value | Effect | Reference(s) |

| Photosynthesis | |||

| Hill Reaction Inhibition (I₅₀) | 2.7 x 10⁻⁶ M | Strong inhibition of PSII electron transport. | |

| Carbohydrate Metabolism | |||

| Soluble Sugars | Data not available | Expected Decrease | |

| Starch | Data not available | Expected Decrease | |

| Amino Acid Metabolism | |||

| Total Free Amino Acids | Data not available | Expected Complex Changes (Initial decrease in synthesis, potential later increase from protein breakdown) | |

| Nucleotide Metabolism | |||

| ATP/ADP/AMP Levels | Data not available | Expected Decrease in ATP, potential increase in ADP/AMP | |

| Oxidative Stress | |||

| Reactive Oxygen Species (ROS) | Data not available | Expected Increase | |

| Lipid Peroxidation (MDA levels) | Data not available | Expected Increase |

Note: The lack of specific quantitative data for this compound highlights a significant research gap. The "Expected Effect" is based on the known biochemical consequences of PSII inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on plant metabolic pathways.

Protocol for Hill Reaction Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (I₅₀) of this compound on Photosystem II electron transport.

Materials:

-

Fresh spinach leaves

-

Isolation buffer (e.g., 0.4 M sucrose, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 2 mM MgCl₂)

-

Reaction buffer (e.g., 0.1 M sucrose, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 5 mM MgCl₂)

-

2,6-dichlorophenolindophenol (DCPIP) solution (e.g., 0.5 mM)

-

This compound stock solution in a suitable solvent (e.g., ethanol (B145695) or DMSO)

-

Spectrophotometer capable of measuring absorbance at 600 nm

-

Centrifuge and refrigerated centrifuge tubes

-

Homogenizer (blender)

-

Cheesecloth

-

Light source

Procedure:

-

Chloroplast Isolation:

-

Homogenize fresh spinach leaves in ice-cold isolation buffer.

-

Filter the homogenate through several layers of cheesecloth.

-

Centrifuge the filtrate at a low speed (e.g., 200 x g) for a few minutes to pellet cell debris.

-

Centrifuge the supernatant at a higher speed (e.g., 1000 x g) to pellet the chloroplasts.

-

Resuspend the chloroplast pellet in a small volume of ice-cold isolation buffer.

-

-

Chlorophyll (B73375) Determination:

-

Determine the chlorophyll concentration of the isolated chloroplast suspension spectrophotometrically (e.g., using the method of Arnon, 1949).

-

-

Hill Reaction Assay:

-

Prepare a series of reaction tubes containing the reaction buffer and varying concentrations of this compound. Include a control with no this compound.

-

Add the chloroplast suspension to each tube to a final chlorophyll concentration of approximately 10-20 µg/mL.

-

Add the electron acceptor, DCPIP, to each tube.

-

Immediately measure the initial absorbance at 600 nm (A₆₀₀) for each tube in the dark.

-

Expose the tubes to a strong light source.

-

Measure the A₆₀₀ at regular intervals (e.g., every minute) for a set period (e.g., 5-10 minutes). The absorbance will decrease as DCPIP is reduced.

-

-

Data Analysis:

-

Calculate the rate of DCPIP reduction for each this compound concentration (ΔA₆₀₀ per minute).

-

Plot the percentage of inhibition of the Hill reaction rate against the logarithm of the this compound concentration.

-

Determine the I₅₀ value, which is the concentration of this compound that causes a 50% inhibition of the Hill reaction rate.

-

Protocol for Measurement of Oxidative Stress (Lipid Peroxidation)

Objective: To quantify the level of lipid peroxidation in plant tissues treated with this compound as an indicator of oxidative stress.

Materials:

-

Plant tissue (treated with this compound and control)

-

Trichloroacetic acid (TCA) solution (e.g., 0.1% w/v)

-

Thiobarbituric acid (TBA) solution (e.g., 0.5% w/v in 20% TCA)

-

Mortar and pestle

-

Centrifuge and centrifuge tubes

-

Spectrophotometer capable of measuring absorbance at 532 nm and 600 nm

-

Water bath

Procedure:

-

Tissue Homogenization:

-

Homogenize a known weight of plant tissue in TCA solution.

-

-

Reaction with TBA:

-

Take an aliquot of the homogenate and add TBA solution.

-

Heat the mixture in a water bath at 95°C for 30 minutes.

-

Quickly cool the reaction mixture on ice.

-

-

Spectrophotometric Measurement:

-

Centrifuge the mixture to pellet any precipitate.

-

Measure the absorbance of the supernatant at 532 nm (for the malondialdehyde-TBA complex) and 600 nm (for non-specific absorbance).

-

-

Calculation:

-

Calculate the concentration of the MDA-TBA complex using its extinction coefficient, after correcting for non-specific absorbance.

-

Signaling Pathways and Experimental Workflows

The inhibition of PSII and the subsequent production of ROS trigger a complex network of signaling pathways within the plant cell, often referred to as chloroplast retrograde signaling. These signals communicate the stress status of the chloroplast to the nucleus, leading to changes in gene expression aimed at mitigating the damage.

This compound's Primary Action and Consequence

Caption: this compound's primary mechanism of action on Photosystem II.

Chloroplast Retrograde Signaling Activated by PSII Inhibition

Caption: Signaling from the chloroplast to the nucleus under PSII stress.

Experimental Workflow for Assessing this compound's Impact

Caption: A typical workflow for studying this compound's effects.

Conclusion

This compound is a potent herbicide that acts by inhibiting Photosystem II, leading to a rapid cessation of photosynthesis and the generation of damaging reactive oxygen species. This primary mode of action triggers a widespread metabolic collapse, affecting carbohydrate, amino acid, and nucleotide metabolism. The resulting energy crisis and oxidative stress activate complex signaling pathways that ultimately lead to plant death. While the primary mechanism of this compound is well-understood, further research employing metabolomic approaches is needed to provide a detailed quantitative understanding of its downstream effects on various metabolic pathways. The experimental protocols and pathway diagrams provided in this guide offer a framework for future investigations into the intricate interactions between this compound and plant metabolism.

References

Exploratory Studies on Isocil Phytotoxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocil, an obsolete organochlorine herbicide, functions primarily as a potent inhibitor of photosynthesis. This technical guide provides a comprehensive overview of the exploratory studies on its phytotoxicity, detailing its mode of action, the physiological effects on plants, and standardized experimental protocols for assessing its impact. Due to the limited availability of recent quantitative data for this specific compound, this guide synthesizes information from related photosynthesis-inhibiting herbicides and general phytotoxicity testing methodologies to provide a robust framework for researchers. The document includes structured data tables for comparative analysis, detailed experimental workflows, and visual diagrams of the key signaling pathways affected by this compound.

Introduction

This compound is a herbicide that was historically used for broad-spectrum weed control. Its primary mode of action is the inhibition of the photosynthetic electron transport chain, a vital process for plant survival and growth.[1] Understanding the phytotoxic effects of such compounds is crucial for assessing their environmental impact and for the development of new, more selective herbicides. This guide aims to provide a detailed technical resource for professionals involved in plant science and herbicide development, focusing on the core principles of this compound's phytotoxicity.

Mode of Action: Inhibition of Photosynthesis

This compound exerts its phytotoxic effects by disrupting the light-dependent reactions of photosynthesis within the chloroplasts. Specifically, it is known to inhibit photosystem II (PSII), a key protein complex in the thylakoid membrane.

Signaling Pathway of Photosynthesis Inhibition

The following diagram illustrates the general signaling pathway of photosynthesis and the point of inhibition by herbicides like this compound.

Quantifiable Phytotoxic Effects

| Parameter | Typical Effect of Photosynthesis Inhibitors | Method of Measurement |

| Seed Germination | Inhibition at higher concentrations. | Germination rate and index calculated over a set period. |

| Root Elongation | Significant reduction in root length and biomass. | Measurement of primary root length and dry weight of roots. |

| Shoot Elongation and Biomass | Stunted growth, reduced height, and lower fresh/dry weight. | Measurement of shoot height and fresh/dry weight of aerial parts. |

| Chlorophyll (B73375) Content | Reduction in chlorophyll a, b, and total chlorophyll, leading to chlorosis. | Spectrophotometric analysis of leaf extracts. |

| Photosynthetic Efficiency | Decrease in the quantum yield of photosystem II (Fv/Fm). | Chlorophyll fluorescence measurement. |

| Visible Injury | Development of chlorosis and necrosis.[2] | Visual scoring on a percentage or categorical scale. |

Experimental Protocols for Phytotoxicity Assessment

Standardized protocols are essential for the reliable assessment of herbicide phytotoxicity. The following outlines a general workflow for such studies.

General Experimental Workflow

Detailed Methodologies

4.2.1. Seed Germination Assay

-

Preparation: Sterilize seeds of the target plant species. Prepare Petri dishes with filter paper moistened with different concentrations of this compound solution and a control (solvent only).

-

Incubation: Place a known number of seeds in each Petri dish and incubate in a growth chamber with controlled temperature and light/dark cycles.

-

Data Collection: Count the number of germinated seeds daily for a specified period (e.g., 7-14 days). A seed is considered germinated when the radicle emerges.

-

Analysis: Calculate the germination percentage and germination index for each treatment.

4.2.2. Root and Shoot Elongation Assay

-

Preparation: Use pre-germinated seedlings of uniform size. Transplant them into pots containing soil or a hydroponic system treated with various concentrations of this compound.

-

Growth: Grow the plants under controlled environmental conditions.

-

Data Collection: After a set growth period (e.g., 14-21 days), carefully harvest the plants. Measure the length of the primary root and the shoot height.

-

Analysis: Determine the fresh and dry weight of the roots and shoots. Calculate the percentage of inhibition compared to the control.

4.2.3. Chlorophyll Content and Fluorescence Measurement

-

Sampling: Collect leaf samples from plants at different time points after this compound treatment.

-

Chlorophyll Content: Extract chlorophyll from the leaf tissue using a solvent (e.g., acetone (B3395972) or ethanol) and measure the absorbance at specific wavelengths using a spectrophotometer to determine the concentrations of chlorophyll a, b, and total chlorophyll.

-

Chlorophyll Fluorescence: Use a portable fluorometer to measure the maximal quantum yield of PSII (Fv/Fm) on intact, dark-adapted leaves. A decrease in Fv/Fm indicates stress on the photosynthetic apparatus.

Environmental Fate and Degradation

Isothiazolone biocides, the chemical class to which this compound belongs, are reported to degrade relatively quickly in the environment through hydrolysis, photolysis, and biological action.[3][4] The degradation products are generally found to be significantly less toxic than the parent compound.[3] This rapid degradation is an important factor in assessing the overall environmental risk of this compound.

Conclusion

While specific quantitative phytotoxicity data for the obsolete herbicide this compound is scarce, its primary mode of action as a photosynthesis inhibitor provides a clear framework for understanding its effects on plants. The methodologies and principles outlined in this guide offer a comprehensive approach for researchers and professionals to assess the phytotoxicity of this compound and other herbicides with similar mechanisms. By employing standardized protocols for measuring key parameters such as germination, growth, and photosynthetic efficiency, a thorough evaluation of a compound's phytotoxic potential can be achieved. Further research to generate specific dose-response data for this compound on a range of plant species would be valuable for a more complete risk assessment.

References

Methodological & Application

Application Notes and Protocols for Isocil Herbicide in Weed Science Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Isocil, an obsolete uracil-class herbicide. While no longer in commercial use, its study may offer insights into herbicide resistance, mode of action, and environmental fate relevant to modern weed science. The following protocols are based on established methodologies for herbicide evaluation and the known properties of this compound.

Herbicide Profile: this compound

This compound, chemically known as 5-bromo-3-isopropyl-6-methyluracil, was historically used for total weed clearance in non-cropped areas[1]. As a member of the uracil (B121893) family, its primary mode of action is the inhibition of photosynthesis[1].

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 5-bromo-6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione | [2] |

| CAS Registry Number | 314-42-1 | [3] |

| Molecular Formula | C₈H₁₁BrN₂O₂ | [1] |

| Molecular Weight | 247.09 g/mol | |

| Appearance | Crystals | |

| Melting Point | 158-159°C | |

| Mode of Action | Photosynthesis inhibitor | |

| Synonyms | Isoprocil, Herbicide 82, Du Pont herbicide 82 |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy and environmental behavior of this compound.

Greenhouse Efficacy Trial Protocol

This protocol is designed to determine the herbicidal effectiveness of this compound on various weed species under controlled greenhouse conditions.

Materials:

-

Technical grade this compound

-

Weed seeds of target species (e.g., annual and perennial grasses and broadleaf weeds)

-

Pots (e.g., 10 cm diameter) filled with a sterile potting mix

-

Greenhouse with controlled temperature, humidity, and photoperiod

-

Laboratory balance

-

Volumetric flasks and pipettes

-

Spray chamber calibrated to deliver a specific volume

-

Deionized water

-

Appropriate solvents for stock solution preparation (e.g., acetone)

-

Non-ionic surfactant

Procedure:

-

Plant Propagation: Sow seeds of target weed species in pots and allow them to grow to a specific stage (e.g., 2-4 leaf stage).

-

Stock Solution Preparation: Prepare a stock solution of this compound by dissolving a known weight of technical grade herbicide in a suitable solvent and then diluting with deionized water to a final concentration. A surfactant may be added to the spray solution as required.

-

Herbicide Application:

-

Arrange the pots in the spray chamber in a randomized complete block design.

-

Apply this compound at a range of rates. Include an untreated control and a blank solvent control.

-

Ensure uniform spray coverage.

-

-

Post-Application Care: Return the pots to the greenhouse and maintain optimal growing conditions.

-

Data Collection:

-

Visually assess weed control at 7, 14, and 21 days after treatment (DAT) using a rating scale (e.g., 0% = no control, 100% = complete death).

-

At the final assessment, harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and record the dry weight.

-

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the effective dose (ED) values.

Field Efficacy and Crop Tolerance Trial Protocol

This protocol outlines the procedure for evaluating the efficacy of this compound on a natural weed population and assessing its tolerance in a specific crop under field conditions.

Materials:

-

Formulated this compound product

-

Field plot sprayer calibrated for consistent application

-

Trial site with a uniform weed population

-

Crop seeds for tolerance testing

-

Standard field trial equipment (e.g., stakes, measuring tapes)

Procedure:

-

Site Selection and Plot Layout:

-

Select a field with a known history of the target weed species.

-

Design the experiment using a randomized complete block design with at least three to four replications.

-

Mark out individual plots of a specified size (e.g., 3m x 6m).

-

-

Crop Planting (for tolerance trial): Plant the desired crop species at the recommended seeding rate and depth.

-

Herbicide Application:

-

Apply this compound at various rates at a specific crop and weed growth stage (e.g., pre-emergence or early post-emergence).

-

Include a weedy check (untreated) and a weed-free check (hand-weeded) for comparison.

-

Record environmental conditions (temperature, humidity, wind speed) during application.

-

-

Data Collection:

-

Weed Control: Assess weed control visually at regular intervals (e.g., 15, 30, 60 DAT). Collect weed density and biomass data from a designated quadrat within each plot.

-

Crop Injury: Visually rate crop injury (e.g., stunting, chlorosis, necrosis) at regular intervals.

-